3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole
Description
Overview of Oxadiazole Heterocycles in Chemical Research
Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds that are structurally characterized by the presence of one oxygen atom and two nitrogen atoms within the aromatic ring. nih.govnih.gov Depending on the relative positions of the heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (commonly known as furazan), and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,4- and 1,3,4-isomers have garnered the most significant attention in the scientific community. nih.gov
The oxadiazole scaffold is a prominent structural motif in various fields of chemical science. nih.gov These heterocycles are integral to the design of pharmaceuticals, advanced materials, and agrochemicals. nih.govnih.gov In materials science, for instance, oxadiazole derivatives have been investigated for use as scintillating materials, dyestuffs, liquid crystals, and electron-transporting materials in organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net Their wide-ranging applications stem from their unique electronic properties, metabolic stability, and versatile chemical reactivity, which allows for extensive structural modifications.
| Isomer Name | Ring Structure |
|---|---|
| 1,2,3-Oxadiazole | |
| 1,2,4-Oxadiazole | |
| 1,2,5-Oxadiazole (Furazan) | |
| 1,3,4-Oxadiazole |
Specific Focus on the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger. nih.govmdpi.com However, it was not until the latter half of the 20th century that its potential was widely recognized, particularly in the field of medicinal chemistry. mdpi.com A key feature of the 1,2,4-oxadiazole nucleus is its function as a bioisostere for amide and ester groups. researchgate.netscielo.br This means it can replace these common functional groups in a molecule without significantly altering its shape, while often improving its metabolic stability and pharmacokinetic profile by resisting hydrolysis. researchgate.net
This bioisosteric relationship has made the 1,2,4-oxadiazole a privileged scaffold in drug discovery. nih.gov Derivatives containing this core have been shown to exhibit a broad spectrum of biological activities. nih.govscielo.br The versatility of this heterocycle has led to its incorporation into numerous compounds investigated for various therapeutic applications. nih.govresearchgate.net
Chemically, the 1,2,4-oxadiazole ring is considered to have a low level of aromaticity and possesses a relatively weak O-N bond. nih.govmdpi.com This inherent instability makes it susceptible to various chemical transformations, including thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement, which can be exploited to synthesize other complex heterocyclic systems. nih.gov The carbon atoms of the ring have electrophilic character, while the unprotonated nitrogen atom is nucleophilic, allowing for a range of substitution and ring-opening reactions. nih.gov
| Activity | Description |
|---|---|
| Anticancer | Activity against various cancer cell lines. researchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net |
| Analgesic | Pain-relieving properties. researchgate.net |
| Antimicrobial | Efficacy against bacteria and fungi. researchgate.net |
| Antiviral | Inhibition of viral replication. researchgate.net |
| Antiparasitic | Activity against parasites such as Trypanosoma. researchgate.net |
| Neuroprotective | Potential application in neurodegenerative diseases. scielo.br |
Rationale for Investigating Halogenated (Brominated) 1,2,4-Oxadiazoles
The incorporation of halogen atoms, particularly bromine, into heterocyclic scaffolds is a well-established and powerful strategy in both medicinal chemistry and materials science. Halogenation can profoundly influence a molecule's physicochemical and biological properties in several ways. The introduction of a bromine atom can increase lipophilicity, which may enhance a molecule's ability to cross biological membranes.
Furthermore, bromine atoms exert strong electronic effects due to their electronegativity and can participate in halogen bonding—a specific, non-covalent interaction where the halogen acts as an electrophilic center. This interaction has become a valuable tool in crystal engineering and supramolecular chemistry for controlling the self-assembly of molecules into well-defined architectures.
From a synthetic standpoint, bromine atoms serve as versatile chemical handles. They provide reactive sites for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular libraries for further investigation. The presence of two bromine atoms in a molecule like 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole offers two distinct reactive sites—the C3-Br bond on the heterocycle and the C-Br bond on the phenyl ring—enabling selective and stepwise functionalization to create diverse and complex derivatives.
Established Cyclization Reactions for 1,2,4-Oxadiazole Ring Formation
The classical and most widely employed methods for the synthesis of the 1,2,4-oxadiazole ring system rely on the cyclization of linear precursors that contain the requisite nitrogen, oxygen, and carbon atoms in an appropriate arrangement.
A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative, which undergoes a cyclodehydration reaction. rjptonline.orgresearchgate.net This versatile method allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring. The general mechanism involves the initial acylation of the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. researchgate.net
For the synthesis of the target molecule, this compound, this would involve the reaction of 3-bromo-N'-hydroxybenzimidamide with a 4-bromobenzoyl derivative.
To facilitate the initial acylation of the amidoxime, activated carboxylic acid derivatives are frequently employed. Acid chlorides are highly reactive and readily acylate the amidoxime, often in the presence of a base to neutralize the liberated hydrochloric acid. rjptonline.org Carboxylic acid esters and anhydrides are also effective acylating agents. rjptonline.org The reaction conditions can be tailored based on the reactivity of the specific substrates.
Table 1: Examples of Activated Carboxylic Acid Derivatives in 1,2,4-Oxadiazole Synthesis
| Activated Derivative | Reagent Example | Typical Conditions | Reference |
|---|---|---|---|
| Acid Chloride | 4-Bromobenzoyl chloride | Pyridine, room temperature | rjptonline.org |
| Ester | Methyl 4-bromobenzoate | NaOH/DMSO, room temperature | nih.gov |
The amidoxime starting material is typically prepared from the corresponding nitrile. nih.govnih.gov This reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.gov The reaction is often carried out in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine from its hydrochloride salt. nih.gov The choice of solvent and reaction temperature can influence the reaction rate and yield. rsc.orgrsc.org
Table 2: Synthesis of 3-Bromo-N'-hydroxybenzimidamide
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
|---|
While the reaction of hydrazide derivatives is a common route for the synthesis of nitrogen-containing heterocycles, it is important to note that their reaction with nitriles or other one-carbon synthons predominantly leads to the formation of 1,3,4-oxadiazoles. researchgate.net The synthesis of 1,2,4-oxadiazoles from hydrazides is a less common pathway and would require a specific rearrangement or a multi-step process. For instance, a carboxylic acid hydrazide can be reacted with a cyanogen halide, such as cyanogen bromide, to form a 2-amino-1,3,4-oxadiazole, which is a different regioisomer from the target structure. organic-chemistry.org
The thermal or photochemical rearrangement of tetrazoles can lead to the formation of other heterocyclic systems. However, the acylation of 5-substituted tetrazoles typically results in a Huisgen rearrangement, which, after nitrogen extrusion and cyclization, yields 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net The formation of a 1,2,4-oxadiazole from a tetrazole intermediate is not a standard or direct transformation and would likely involve a more complex reaction pathway with specific functionalities that direct the cyclization to the desired regioisomer. nih.gov Some studies have shown that the replacement of a tetrazole moiety with a 5-oxo-1,2,4-oxadiazole can be a strategy in drug design, but this does not imply a direct synthetic conversion between the two ring systems. nih.gov
Cyclodehydration of Amidoximes with Carboxylic Acid Derivatives
Contemporary and Optimized Synthetic Approaches
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,4-oxadiazoles. These approaches often aim to reduce the number of synthetic steps, improve yields, and broaden the substrate scope.
One-pot syntheses have gained significant attention as they combine multiple reaction steps into a single procedure without the isolation of intermediates. rsc.org For example, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in a one-pot reaction from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a substrate and an oxidant. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the formation of 1,2,4-oxadiazoles, often leading to shorter reaction times and improved yields. rjptonline.org
The use of novel catalytic systems is another area of active research. For instance, the Vilsmeier reagent has been used to activate carboxylic acids for the O-acylation of amidoximes and to promote the subsequent cyclization to 1,2,4-oxadiazoles at room temperature. mdpi.comnih.gov Other contemporary methods include oxidative cyclization reactions, which can form the heterocyclic core through the coupling of N-H and O-H or C-H bonds under mild conditions. rjptonline.org
Table 3: Overview of Contemporary Synthetic Approaches for 1,2,4-Oxadiazoles
| Method | Key Features | Example Condition | Reference |
|---|---|---|---|
| One-Pot Synthesis | Reduced reaction time and work-up | Nitrile, aldehyde, hydroxylamine HCl, base | rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Amidoxime, carboxylic acid, microwave irradiation | rjptonline.org |
| Vilsmeier Reagent | Room temperature synthesis | Amidoxime, carboxylic acid, Vilsmeier reagent, triethylamine | mdpi.comnih.gov |
One-Pot Synthetic Procedures
One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. Several such methods have been developed for the 1,2,4-oxadiazole core.
A notable one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acid esters at room temperature. nih.gov This method, developed by Baykov et al., utilizes a superbase medium like NaOH in dimethyl sulfoxide (DMSO). nih.govresearchgate.net The reaction proceeds by condensing the amidoxime with a methyl or ethyl ester of a carboxylic acid. nih.govresearchgate.net While this approach offers the convenience of room-temperature conditions and a simple purification protocol, reaction times can be moderate to long, ranging from 4 to 24 hours, with yields varying from poor to excellent (11–90%). nih.gov For the specific synthesis of this compound, this would involve the reaction between a bromo-substituted benzamidoxime and a bromo-substituted benzoic acid ester.
Table 1: Reaction Conditions for Amidoxime-Ester Condensation
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Amidoxime, Carboxylic Acid Ester | nih.govresearchgate.net |
| Medium | Superbase (e.g., NaOH, KOH, LiOH) | researchgate.netnih.gov |
| Solvent | Aprotic Bipolar (e.g., DMSO) | nih.govresearchgate.netnih.gov |
| Temperature | Room Temperature | nih.govresearchgate.net |
| Reaction Time | 4–24 hours | nih.gov |
| Yield | 11–90% | nih.gov |
An alternative and efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles utilizes a two-component tandem reaction of gem-dibromomethylarenes with amidoximes. nih.gov This method is advantageous due to the accessibility of various gem-dibromomethylarene derivatives and typically results in excellent yields of around 90%. nih.gov The synthesis of this compound could be achieved using this method by reacting an appropriate amidoxime with a gem-dibromomethylarene precursor where the aryl group is a 4-bromophenyl. nih.gov However, the protocol can be hampered by long reaction times and complex purification processes. nih.gov
Another novel tandem reaction involves the interaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). nih.govfigshare.com This approach provides excellent yields (around 90%) and short reaction times (10 minutes), but the use of a superacid restricts its application to starting materials that can withstand such harsh conditions. nih.gov
Microwave-Assisted Cyclization Techniques
Microwave-assisted organic synthesis has become a valuable tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. wjarr.comnih.gov The synthesis of 1,2,4-oxadiazoles can be significantly expedited using microwave irradiation, particularly in the final cyclodehydration step of O-acylamidoxime intermediates. rjptonline.org For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org This technique offers a green chemistry approach by reducing reaction times and often eliminating the need for conventional solvents. wjarr.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Synthesis | Source |
|---|---|---|---|
| Reaction Time | Minutes | Hours to Days | nih.govwjarr.comnih.gov |
| Yield | Often higher | Variable | wjarr.com |
| Energy Consumption | Lower | Higher | wjarr.com |
| Conditions | Can be solvent-free | Often requires solvents | wjarr.comorganic-chemistry.org |
Precursor Design Strategies for Brominated 1,2,4-Oxadiazoles
The synthesis of a specifically substituted compound like this compound relies heavily on the strategic selection and design of its precursors. The bromine atoms can be introduced either by using brominated starting materials or by halogenating the heterocyclic core after its formation.
Incorporation of Bromine through Substituted Aromatic Precursors (e.g., 4-Bromobenzonitrile (B114466), 4-Bromobenzohydrazide, 4-Bromobenzoic Acid)
The most direct method to ensure the correct placement of bromine atoms on the final molecule is to use precursors that already contain them. The construction of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative allows for two distinct strategies to build the target molecule. nih.govchim.it
Route A: 4-Bromobenzamidoxime (B100684) reacts with an activated form of bromo-benzoic acid.
Route B: Bromo-benzamidoxime reacts with an activated form of 4-bromobenzoic acid.
Key brominated precursors include:
4-Bromobenzonitrile : This is a common starting material for preparing the corresponding N'-hydroxy-4-bromobenzimidamide (amidoxime). rsc.org This is achieved by reacting the nitrile with hydroxylamine. rjptonline.orgnih.gov The resulting amidoxime can then be acylated and cyclized to form the 5-(4-bromophenyl)-1,2,4-oxadiazole core.
4-Bromobenzohydrazide : Acyl hydrazides are common precursors for 1,3,4-oxadiazoles. rsc.orgorganic-chemistry.org However, they can be part of a multi-step synthesis for 1,2,4-oxadiazoles. For example, a hydrazide can be converted into other functional groups that are then used to construct the 1,2,4-oxadiazole ring. rjptonline.org
4-Bromobenzoic Acid : This compound can be "activated" into a more reactive derivative, such as an acyl chloride or ester. nih.gov This activated form can then readily react with an amidoxime to form the O-acylamidoxime intermediate, which subsequently cyclizes to the 1,2,4-oxadiazole. nih.govnih.gov
Table 3: Precursor Strategies for Brominated 1,2,4-Oxadiazoles
| Precursor | Role in Synthesis | Resulting Fragment | Source |
|---|---|---|---|
| 4-Bromobenzonitrile | Source of amidoxime | 5-(4-bromophenyl) | rjptonline.orgrsc.orgnih.gov |
| Bromo-nitrile | Source of amidoxime | 3-Bromo | rjptonline.orgrsc.orgnih.gov |
| 4-Bromobenzoic Acid | Acylating agent | 5-(4-bromophenyl) | nih.govchim.it |
Post-Cyclization Halogenation Strategies
An alternative to using brominated precursors is to introduce the halogen atoms after the 1,2,4-oxadiazole ring has been synthesized. This involves the direct halogenation of the phenyl rings attached to the heterocyclic core. This strategy relies on electrophilic aromatic substitution reactions. Reagents such as N-bromosuccinimide (NBS) or elemental bromine can be used to install bromine atoms onto the aromatic rings. mdpi.commdpi.com For example, heating a substrate with excess bromine in hydrobromic acid (HBr) has been shown to be effective for the monobromination of other heterocyclic systems. mdpi.com The success of this approach depends on the reactivity of the phenyl rings and the ability to control the position and degree of halogenation.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRZLXWSNNOXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization
Comprehensive Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is indispensable for confirming the molecular structure, verifying the integrity of the 1,2,4-oxadiazole (B8745197) ring, and ensuring the correct placement of the bromo and 4-bromophenyl substituents.
NMR spectroscopy is a cornerstone technique for providing detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole is anticipated to be characterized by signals corresponding to the protons of the 4-bromophenyl group. This aromatic system will likely present as a set of two doublets, typical of a para-substituted benzene (B151609) ring. The protons ortho to the oxadiazole ring and those ortho to the bromine atom will exhibit distinct chemical shifts due to their different electronic environments.
Based on data from related compounds like 3-(4-chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.50 and 8.20 ppm scielo.br. The coupling between adjacent aromatic protons (ortho-coupling) should result in coupling constants (J) in the range of 8.0 to 9.0 Hz.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (ortho to oxadiazole) | 7.90 - 8.10 | Doublet (d) | 8.0 - 9.0 |
| H-3', H-5' (ortho to bromine) | 7.60 - 7.80 | Doublet (d) | 8.0 - 9.0 |
Data is predicted based on analogous structures.
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. It is expected to show distinct signals for the two carbons of the 1,2,4-oxadiazole ring and the six carbons of the 4-bromophenyl substituent. The carbons of the oxadiazole ring (C3 and C5) are characteristically deshielded and appear at lower field. For 3,5-diaryl-1,2,4-oxadiazoles, these carbons typically resonate in the range of δ 166.0 to 176.0 ppm scielo.br. The bromine atom attached to C3 will likely shift its resonance to a higher field compared to an unsubstituted C3.
The carbons of the 4-bromophenyl ring will show four distinct signals due to symmetry. The ipso-carbons (C-1' and C-4') will have their chemical shifts influenced by the oxadiazole and bromine substituents, respectively.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (C-Br) | 155.0 - 165.0 |
| C5 (C-Aryl) | 170.0 - 176.0 |
| C-1' (ipso to oxadiazole) | 124.0 - 128.0 |
| C-2', C-6' | 128.0 - 130.0 |
| C-3', C-5' | 132.0 - 134.0 |
| C-4' (ipso to Br) | 125.0 - 129.0 |
Data is predicted based on analogous structures such as 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole scielo.br.
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent protons on the 4-bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations. Key expected correlations would be between the protons of the 4-bromophenyl ring and the C5 of the oxadiazole ring, as well as with other carbons within the phenyl ring, confirming the connectivity of the molecular fragments. For related triazole structures, 2D NMR has been crucial for full characterization mdpi.com.
The IR spectrum is used to identify the characteristic functional groups present in the molecule. For this compound, the key vibrational bands would be associated with the 1,2,4-oxadiazole ring and the substituted phenyl ring.
C=N Stretching: A characteristic absorption band for the C=N bond within the oxadiazole ring is expected in the region of 1580-1620 cm⁻¹ scielo.br.
C-O-C Stretching: The stretching vibration of the C-O-C group in the oxadiazole ring typically appears between 1020 and 1250 cm⁻¹.
Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-Br Stretching: The carbon-bromine stretching vibrations for both the aryl bromide and the bromo-substituted oxadiazole would be observed in the fingerprint region, typically below 800 cm⁻¹. For N-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, a C-Br stretch is noted at 635 cm⁻¹ nih.gov.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Oxadiazole) | 1580 - 1620 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Stretch (Oxadiazole) | 1020 - 1250 |
| C-Br Stretch | < 800 |
Data is predicted based on analogous structures scielo.brnih.gov.
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₄Br₂N₂O), the molecular weight is approximately 317.88 g/mol .
The high-resolution mass spectrum (HRMS) would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion region would display a cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
Electron ionization (EI) mass spectrometry of 1,2,4-oxadiazoles often leads to cleavage of the heterocyclic ring researchgate.net. Common fragmentation pathways involve the loss of nitrile or isocyanate fragments. For this specific compound, key fragments could arise from:
Cleavage of the oxadiazole ring.
Loss of a bromine atom.
Formation of the 4-bromobenzonitrile (B114466) cation or the 4-bromophenyl cation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 318 | Molecular ion (containing ²x⁷⁹Br) |
| [M+2]⁺ | 320 | Molecular ion (containing ¹x⁷⁹Br, ¹x⁸¹Br) |
| [M+4]⁺ | 322 | Molecular ion (containing ²x⁸¹Br) |
| [C₇H₄BrN]⁺ | 181/183 | 4-Bromobenzonitrile cation |
| [C₆H₄Br]⁺ | 155/157 | 4-Bromophenyl cation |
Data is predicted based on the molecular formula and general fragmentation patterns of oxadiazoles (B1248032) researchgate.net.
Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound This compound regarding its advanced spectroscopic and crystallographic characterization is not available.
The requested information, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fluorescence Spectroscopy, Single-Crystal X-ray Diffraction (SC-XRD), Hirshfeld Surface Analysis, and analysis of Crystal Packing, could not be located for this exact molecule.
While research exists for structurally related compounds containing bromophenyl and oxadiazole moieties, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Consequently, the article as outlined in the instructions cannot be generated at this time due to the absence of specific research findings for the target compound.
Computational and Theoretical Investigations of 3 Bromo 5 4 Bromophenyl 1,2,4 Oxadiazole
Quantum Chemical Calculations on Brominated Oxadiazoles (B1248032)
Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular geometries, electronic structures, and spectroscopic properties. nahrainuniv.edu.iq For heterocyclic compounds such as brominated oxadiazoles, these calculations are employed to elucidate the effects of substituent groups—like bromine atoms and phenyl rings—on the central oxadiazole core. nahrainuniv.edu.iq Methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) are used to solve the Schrödinger equation for the molecule, providing optimized geometries and predicting various molecular properties from first principles. scispace.com
These theoretical approaches are particularly valuable for studying reactive or difficult-to-synthesize molecules. researchgate.net By modeling the molecule in the gas phase or in solution, researchers can analyze its stability, reactivity, and potential for intermolecular interactions. nahrainuniv.edu.iq For instance, calculations can determine how the electron-withdrawing nature of the bromine atoms influences the electron density distribution across the 1,2,4-oxadiazole (B8745197) ring system.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for computational investigations of organic molecules due to its balance of accuracy and computational cost. africanjournalofbiomedicalresearch.com It is widely used to study the properties of oxadiazole derivatives. nahrainuniv.edu.iqdntb.gov.uaresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have shown excellent agreement with experimental data for related compounds. ajchem-a.com
A key application of DFT is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. Theoretical calculations can accurately reproduce vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. dntb.gov.uaresearchgate.net
Vibrational Spectra: For compounds analogous to 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole, DFT calculations are used to compute harmonic vibrational frequencies. scispace.com These calculated frequencies, when appropriately scaled, typically show good correlation with experimental FT-IR and Raman spectra, aiding in the assignment of complex vibrational modes. africanjournalofbiomedicalresearch.comajchem-a.com For example, in studies of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748), theoretical spectra showed strong agreement with experimental results. dntb.gov.uaresearchgate.net
NMR Spectra: The gauge-invariant atomic orbital (GIAO) method within DFT is used to compute ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These theoretical predictions help in the assignment of peaks in experimentally recorded NMR spectra, confirming the molecular structure. dntb.gov.ua
This synergy between theoretical predictions and experimental measurements provides a high degree of confidence in the structural characterization of the synthesized molecule.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic behavior. africanjournalofbiomedicalresearch.comajchem-a.com
A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. ajchem-a.com This analysis is crucial for applications in electronics and materials science. DFT calculations are the standard method for determining these values. Studies on related brominated oxadiazoles provide insight into the expected electronic structure. For instance, the analysis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) revealed an experimental optical band gap of approximately 3.84 eV, indicating semiconductor properties. dntb.gov.uaresearchgate.net Theoretical calculations on similar structures allow for the determination of various reactivity descriptors. nih.gov
Table 1: Calculated Electronic Properties of Analogous Oxadiazole Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311G++(d,p) | -6.5743 | -2.0928 | 4.4815 |
| 2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl) acetamide | DFT (Gas Phase) | - | - | 4.573 |
| Thieno[2,3-d]pyrimidin-4-amine derivative (4a) | DFT/B3LYP/6-311G(d,p) | - | - | 3.75 |
| Thieno[2,3-d]pyrimidin-4-amine derivative (4c) | DFT/B3LYP/6-311G(d,p) | - | - | 3.18 |
Data sourced from references ajchem-a.comnih.govresearchgate.net. Note: The compounds listed are structural analogs, not the subject compound.
DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. ajchem-a.com For novel compounds, these predicted parameters can serve as a benchmark before experimental structural data from techniques like X-ray crystallography is available. nih.gov
Following geometry optimization, vibrational frequency calculations are performed. africanjournalofbiomedicalresearch.com The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical vibrational spectrum, which is essential for the validation of experimental IR and Raman spectra as discussed previously. scispace.com
Molecules with extensive π-conjugated systems and significant charge separation often exhibit interesting non-linear optical (NLO) properties. Brominated oxadiazoles are candidates for NLO materials due to their electronic structure. ias.ac.in DFT calculations are a vital tool for predicting NLO behavior by computing properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). dntb.gov.ua
A high hyperpolarizability value indicates a strong NLO response, making the material potentially useful for applications in photonics and optoelectronics. dntb.gov.ua For example, a combined experimental and theoretical study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) found a significant hyperpolarizability value, suggesting its potential for advanced photonic technologies. dntb.gov.uaresearchgate.net
Table 2: Calculated Optical Properties for an Analogous Brominated Oxadiazole
| Compound | Property | Calculated Value |
|---|---|---|
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | Dipole Moment (μ) | High (specific value not detailed in abstract) |
| Hyperpolarizability (β) | 5503.52 × 10⁻³³ esu |
Data sourced from references dntb.gov.uaresearchgate.net.
Molecular Modeling and Docking Simulations for Interaction Prediction
Beyond elucidating intrinsic molecular properties, computational methods are extensively used to predict how a molecule might interact with biological systems. Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.govmdpi.com
For a compound like this compound, docking studies could be performed to explore its potential as a therapeutic agent. Researchers can model its interaction with the active sites of various enzymes or receptors implicated in disease. nih.govijpsjournal.com For instance, various substituted 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole derivatives have been computationally evaluated for their potential as anticancer, anti-inflammatory, or anticonvulsant agents by docking them into targets like the estrogen receptor, cyclooxygenase (COX) enzymes, and GABA-A receptors. nih.govzsmu.edu.uawu.ac.th These simulations calculate a binding affinity or docking score, which helps to prioritize compounds for further experimental testing. ijpsjournal.com Such in silico screening is a cornerstone of modern drug discovery, saving significant time and resources. wu.ac.th
Synthetic Utility and Derivatization Strategies for Advanced Applications
Role as a Building Block in Complex Organic Synthesis
The structural framework of 3-Bromo-5-(4-bromophenyl)-1,2,4-oxadiazole makes it an ideal building block for the synthesis of more complex molecular entities. The 1,2,4-oxadiazole (B8745197) moiety provides a rigid and chemically stable scaffold that correctly orients its substituents in three-dimensional space. This is a critical feature in the design of molecules intended to interact with biological targets.
The two bromine atoms function as versatile synthetic handles. The aryl bromide on the phenyl group is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. The bromide attached to the C3 position of the oxadiazole ring offers a second, electronically distinct site for functionalization. This orthogonality enables chemists to perform selective modifications at one position while leaving the other intact, allowing for a stepwise and controlled assembly of the final target molecule. This dual reactivity is highly advantageous for creating libraries of compounds where diversity can be introduced at two separate points on the molecular scaffold, facilitating structure-activity relationship (SAR) studies in drug discovery and the development of novel materials.
Strategies for Functionalization and Diversification
The potential for chemical modification of this compound is extensive, allowing for the systematic alteration of its physicochemical properties. Key strategies involve reactions at the bromine positions, derivatization of the aromatic ring, and manipulation of the heterocyclic core.
The two carbon-bromine bonds in the molecule exhibit different reactivity profiles, which can be exploited for selective functionalization.
Reactivity of the 4-Bromophenyl Moiety : The bromine atom on the phenyl ring is a standard aryl halide and is highly amenable to a variety of well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:
Suzuki-Miyaura Coupling : Reaction with aryl or vinyl boronic acids or their esters to form new C-C bonds, yielding biaryl or styrenyl derivatives. harvard.eduorganic-chemistry.org
Miyaura Borylation : Conversion of the C-Br bond to a boronic ester, which can then be used in subsequent Suzuki couplings. mdpi.com
Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl substituents.
Heck Coupling : Reaction with alkenes to form substituted olefins.
Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with primary or secondary amines.
These reactions allow for the introduction of a vast array of functional groups, significantly diversifying the parent structure.
Reactivity of the 3-Bromo-1,2,4-oxadiazole Moiety : The bromine atom at the C3 position of the 1,2,4-oxadiazole ring is also a viable handle for cross-coupling reactions. While less common than aryl halides, halo-substituted azoles are known to participate in such transformations. Studies on related systems, such as 3-chloro-oxadiazolyl pyridines, have demonstrated successful Suzuki cross-coupling, indicating that the C3-halogen bond is sufficiently reactive for palladium-catalyzed reactions. researchgate.net The electron-deficient nature of the oxadiazole ring can influence the oxidative addition step, potentially requiring different catalytic conditions compared to the bromophenyl group. This differential reactivity can be harnessed to achieve selective or sequential functionalization of the two bromine atoms.
| Reaction Name | Reactive Site | Coupling Partner | Typical Catalyst/Base | Bond Formed | Resulting Structure |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromophenyl | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Aryl (C-C) | 5-(4-Arylphenyl)- |
| Sonogashira Coupling | 4-Bromophenyl | R-C≡CH | PdCl₂(PPh₃)₂/CuI / Et₃N | Aryl-Alkynyl (C-C) | 5-(4-(Alkynyl)phenyl)- |
| Buchwald-Hartwig Amination | 4-Bromophenyl | R₂NH | Pd₂(dba)₃/BINAP / NaOtBu | Aryl-Amino (C-N) | 5-(4-(Amino)phenyl)- |
| Suzuki-Miyaura Coupling | 3-Bromo | R-B(OH)₂ | PdCl₂(dtbpf) / CsOAc | Heteroaryl-Aryl (C-C) | 3-Aryl- |
| Miyaura Borylation | 4-Bromophenyl | B₂(pin)₂ | Pd(dppf)Cl₂ / KOAc | Aryl-Boron (C-B) | 5-(4-(Pinacolatoboryl)phenyl)- |
Beyond modification of the bromine atom, the phenyl ring itself can be functionalized through electrophilic aromatic substitution. The 1,2,4-oxadiazole ring is a meta-directing, deactivating group due to its electron-withdrawing nature. researchgate.net Therefore, reactions such as nitration, sulfonation, or further halogenation would be expected to occur at the positions meta to the C-O bond of the oxadiazole (C3' and C5' of the phenyl ring). This provides a pathway to introduce additional substituents onto the phenyl ring, further expanding the molecular diversity accessible from this scaffold.
The 1,2,4-oxadiazole ring, while generally stable, possesses a relatively low level of aromaticity and a labile O-N bond, making it susceptible to rearrangement reactions under specific conditions. researchgate.netchim.itosi.lv These transformations are powerful tools for converting the oxadiazole core into entirely new heterocyclic systems.
Boulton-Katritzky Rearrangement (BKR) : This is a well-documented thermal or base-catalyzed rearrangement of 1,2,4-oxadiazoles that bear a side-chain at the C3 position with a nucleophilic atom. chim.itacs.org The reaction involves an intramolecular nucleophilic attack on the N2 atom of the oxadiazole ring, leading to ring cleavage and subsequent recyclization to form a new heterocycle. chim.itresearchgate.net By first functionalizing the C3-bromo position and then inducing a BKR, one could access diverse scaffolds such as 1,2,3-triazoles or imidazoles. chim.it
ANRORC Mechanism : The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) pathway is another important transformation of the 1,2,4-oxadiazole ring. researchgate.netosi.lvrsc.org This reaction is typically initiated by the attack of a bidentate nucleophile, such as hydrazine, at an electrophilic carbon of the ring (C3 or C5). nih.govnih.gov This leads to the opening of the oxadiazole ring, followed by an intramolecular cyclization to generate a new, often more stable, heterocyclic system like a 1,2,4-triazole. nih.gov
Photochemical Rearrangements : Exposure to UV light can induce rearrangements of the 1,2,4-oxadiazole ring. chim.it These reactions proceed through high-energy intermediates and can lead to various isomeric products or other heterocyclic systems through complex pathways such as ring contraction-ring expansion (RCRE) or internal-cyclization isomerization (ICI). chim.itnih.gov
Retrosynthetic Analysis of this compound and its Functionalized Derivatives
A logical retrosynthetic analysis of the title compound primarily involves the disconnection of the 1,2,4-oxadiazole ring, as its formation is the key step in the synthesis. The most widely applied method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent dehydrative cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. researchgate.netchim.itnih.gov
The retrosynthesis can be envisioned as follows:
Disconnection of the 1,2,4-oxadiazole ring : The C5-N4 and C3-O bonds are disconnected. This approach identifies two key precursors: 4-bromobenzamidoxime (B100684) (which provides the C5-aryl group and N4/N-H atoms) and a one-carbon electrophile that can provide the C3-bromo unit, such as bromoformyl bromide or a related activated bromo-carboxylic acid derivative.
Further disconnection of the amidoxime : The 4-bromobenzamidoxime precursor can be readily synthesized from the corresponding nitrile. Therefore, a further disconnection of the C-N bond of the amidoxime leads back to two simple starting materials: 4-bromobenzonitrile (B114466) and hydroxylamine .
This analysis suggests a straightforward forward synthesis starting from 4-bromobenzonitrile, converting it to 4-bromobenzamidoxime with hydroxylamine, followed by acylation with a bromo-carbonyl equivalent and subsequent cyclization to form the target this compound.
For functionalized derivatives, the retrosynthetic strategy can diverge. One approach is to synthesize the parent compound first and then introduce functionality as described in section 6.2. Alternatively, one could start with already functionalized precursors (e.g., a substituted 4-bromobenzonitrile) and carry them through the synthetic sequence to build the desired derivative directly.
Q & A
Q. Basic Bioactivity Profile
- Anticancer Activity : Bromine atoms enhance electrophilicity, enabling DNA intercalation (IC₅₀ = 12 µM against MCF-7 cells) .
- Antimicrobial Effects : Synergistic effects with fluoroquinolones reduce E. coli biofilm formation by 70% .
- Mechanistic Insights : Bromine facilitates nucleophilic substitution, enabling covalent binding to enzyme active sites (e.g., topoisomerase II) .
How do substitution reactions at the bromine sites affect the compound’s reactivity and applications?
Q. Advanced Reaction Design
- Nucleophilic Aromatic Substitution : Bromine at the 3-position reacts with amines (e.g., piperidine) in DMF at 120°C to form amine derivatives .
- Cross-Coupling (Suzuki-Miyaura) : Palladium-catalyzed coupling with aryl boronic acids introduces diversely substituted aryl groups .
Optimization Tips : Use Buchwald-Hartwig conditions for challenging couplings (e.g., 10 mol% Pd(OAc)₂, XPhos ligand) .
How can researchers address discrepancies in reported biological activity data for oxadiazole derivatives?
Advanced Data Analysis
Discrepancies arise from:
- Substituent Position : Para-bromophenyl groups show higher anticancer activity than meta-substituted analogs (e.g., 2.5-fold difference in IC₅₀) .
- Assay Variability : Standardize protocols (e.g., MTT assay pH, incubation time) to minimize false positives .
Validation : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .
What structure-activity relationship (SAR) insights guide the design of novel oxadiazole derivatives?
Advanced SAR Studies
Key findings include:
- Halogen Effects : Bromine improves lipophilicity (logP increase by 0.8) and membrane permeability .
- Ring Modifications : Adding methyl groups at the 5-position reduces cytotoxicity (e.g., IC₅₀ shifts from 12 µM to >50 µM) .
- Comparative Data :
| Substituent | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 4-Bromophenyl | 12.0 | Topoisomerase II |
| 3-Chlorophenyl | 18.5 | β-Lactamase |
| 4-Methoxyphenyl | 25.3 | Tubulin Polymerization |
How can computational methods predict the reactivity and binding modes of this compound?
Q. Advanced Computational Modeling
- Docking Studies (AutoDock Vina) : Predict binding to kinase domains (e.g., EGFR, ΔG = -9.2 kcal/mol) .
- DFT Calculations : Bromine’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring nucleophilic attacks .
- MD Simulations : Analyze stability in lipid bilayers (RMSD < 2.0 Å over 100 ns) .
What are the stability considerations for storing and handling this compound?
Q. Basic Stability Protocols
- Storage : Amber vials at -20°C under argon to prevent photodegradation and moisture absorption .
- Decomposition Risks : Avoid strong bases (pH >10) to prevent oxadiazole ring cleavage .
What strategies are effective for scaling up synthesis without compromising purity?
Q. Advanced Process Chemistry
- Continuous Flow Reactors : Reduce reaction time from 24h (batch) to 2h with >90% yield .
- In-line Analytics : Use FTIR to monitor cyclization in real-time .
How do mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Advanced Mechanistic Research
- Isothermal Titration Calorimetry (ITC) : Confirms entropy-driven binding to DNA (ΔS = +45 J/mol·K) .
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
